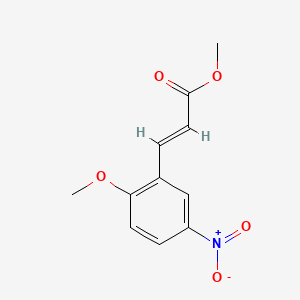

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate

Description

Significance of Methyl Acrylate (B77674) Scaffolds in Organic Synthesis

The methyl acrylate scaffold is a fundamental component in the toolbox of synthetic organic chemists. Its α,β-unsaturated ester functionality serves as a versatile Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse chemical moieties, enabling the construction of complex molecular architectures. Furthermore, the acrylate double bond can participate in various cycloaddition and polymerization reactions, leading to the formation of a diverse array of cyclic compounds and polymers.

Methyl acrylate and its derivatives are key starting materials in the synthesis of pharmaceuticals, agrochemicals, and a variety of specialty polymers. Their ability to be readily modified makes them indispensable in the development of new materials with tailored properties.

Role of Nitro and Methoxy (B1213986) Substituents in Aromatic Systems and Their Chemical Modulation

The chemical behavior of an aromatic system is profoundly influenced by the nature of its substituents. The methoxy (-OCH3) and nitro (-NO2) groups, present in Methyl 3-(2-methoxy-5-nitrophenyl)acrylate, exert opposing electronic effects on the aromatic ring, thereby modulating its reactivity.

The methoxy group is an electron-donating group. Through the resonance effect, the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution.

Conversely, the nitro group is a powerful electron-withdrawing group. Both through inductive and resonance effects, it withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The presence of both an activating methoxy group and a deactivating nitro group on the same aromatic ring, as seen in the target compound, creates a unique electronic environment that can be exploited in various chemical transformations.

Academic Research Trajectory of this compound

While the parent compound, methyl acrylate, and various substituted phenyl acrylates have been extensively studied, specific academic research focusing solely on this compound (CAS Number: 94006-37-8) is limited in the public domain. Its existence is confirmed by its CAS registry number, indicating it has been synthesized and characterized.

Research on structurally similar compounds, such as (E)-Methyl 3-(2-nitrophenyl)acrylate, has explored their synthesis and potential cytotoxic activities. smolecule.comresearchgate.netresearchgate.netugm.ac.id For instance, studies have shown that related nitrophenyl acrylate derivatives can be synthesized through methods like the nitration of methyl trans-cinnamate. smolecule.comresearchgate.net Furthermore, the biological evaluation of these related compounds has, in some cases, revealed potential as anticancer agents. researchgate.netugm.ac.id

Given the established reactivity of related substituted aryl acrylates, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. However, dedicated studies to explore these possibilities for this specific compound are not widely reported.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | methyl 3-(2-methoxy-5-nitrophenyl)prop-2-enoate |

| CAS Number | 94006-37-8 |

| Molecular Formula | C11H11NO5 |

| Molecular Weight | 237.21 g/mol |

| Appearance | Likely a solid, based on related compounds |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Characterization

Heck Reaction: A palladium-catalyzed cross-coupling reaction between 2-bromo-4-nitroanisole (B40242) and methyl acrylate would be a plausible route. This method is widely used for the synthesis of substituted olefins. researchgate.net

Wittig Reaction: The reaction of 2-methoxy-5-nitrobenzaldehyde (B1583642) with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, could yield the target compound. scribd.com

Knoevenagel Condensation: The condensation of 2-methoxy-5-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, like malonic acid monoester, followed by esterification could also be a viable pathway.

Characterization of the synthesized compound would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the structure by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the carbonyl group of the ester, the nitro group, and the carbon-carbon double bond.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Structure

3D Structure

Properties

CAS No. |

94006-37-8 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+ |

InChI Key |

OWLBJCIGCQVGCE-ZZXKWVIFSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Reactivity of Methyl 3 2 Methoxy 5 Nitrophenyl Acrylate

Reactions Involving the Acrylate (B77674) Moiety

The acrylate portion of the molecule, with its electron-deficient carbon-carbon double bond, is susceptible to various nucleophilic and cycloaddition reactions.

Nucleophilic Addition Reactions to the α,β-Unsaturated Ester System (e.g., Aza-Michael Additions)

The α,β-unsaturated ester system in Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an excellent Michael acceptor. This reactivity is exploited in Aza-Michael additions, where a nitrogen nucleophile adds to the β-carbon of the acrylate. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, leading to the synthesis of β-amino acid derivatives.

The general mechanism for the Aza-Michael addition involves the attack of a nucleophilic amine on the β-carbon of the acrylate, which is rendered electrophilic by the electron-withdrawing ester group. This addition is often catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity. The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino ester product.

While specific studies on the Aza-Michael addition of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established. For instance, the Aza-Michael addition of benzylamine (B48309) to various acrylates, including those with nitro-substituted phenyl rings, has been studied under both conventional heating and microwave irradiation, often employing a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). These studies demonstrate that the reaction conditions can be optimized to achieve high yields of the desired Michael adduct. The presence of the nitro group on the aromatic ring can influence the reactivity of the acrylate system.

The general scheme for the Aza-Michael addition of an amine to this compound is depicted below:

Scheme 1: General Aza-Michael Addition to this compound

Table 1: Factors Influencing Aza-Michael Additions

| Factor | Influence on the Reaction |

| Nucleophile | The nature of the amine (primary or secondary) and its steric bulk can affect the reaction rate and yield. |

| Catalyst | Bases like DBU are commonly used to enhance the nucleophilicity of the amine. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

Cycloaddition Reactions and Their Regio/Stereochemical Outcomes

The electron-deficient carbon-carbon double bond of this compound makes it a suitable dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions are of great synthetic utility for the construction of cyclic and heterocyclic systems.

In a Diels-Alder reaction, the acrylate would react with a conjugated diene to form a six-membered ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-withdrawing nature of the ester and the nitrophenyl group in this compound would favor the formation of the ortho or meta isomer, depending on the substituents on the diene.

1,3-dipolar cycloadditions involve the reaction of the acrylate with a 1,3-dipole, such as a nitrone or an azide, to form a five-membered heterocyclic ring. The regioselectivity of these reactions is also controlled by electronic factors, as described by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the orientation of the addition. The stereochemistry of the cycloaddition is typically concerted and suprafacial, meaning that the stereochemistry of the reactants is retained in the product.

Catalytic Hydrogenation and Reduction Chemistry of the Carbon-Carbon Double Bond

The carbon-carbon double bond of the acrylate moiety can be selectively reduced through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.

A key challenge in the hydrogenation of this compound is the chemoselective reduction of the C=C double bond in the presence of the reducible nitro group. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity. In many cases, hydrogenation of a nitro-substituted α,β-unsaturated ester leads to the reduction of both the double bond and the nitro group.

However, methods for the chemoselective hydrogenation of the C=C bond in the presence of a nitro group have been developed. These methods often involve the use of specific catalytic systems or reaction conditions that favor the reduction of the double bond over the nitro group. For example, the use of certain supported metal catalysts or transfer hydrogenation conditions can provide higher selectivity. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst, can sometimes offer better selectivity compared to traditional hydrogenation with H₂ gas.

The successful selective reduction of the acrylate double bond would yield Methyl 3-(2-methoxy-5-nitrophenyl)propanoate.

Reactions at the Nitroaryl Functionality

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction and participation in cyclization reactions.

Selective Reductive Transformations of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a key transformation that opens up a wide range of synthetic possibilities. This reduction can be achieved using a variety of reagents and methods.

Common methods for the reduction of aromatic nitro groups include the use of metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂, Raney Nickel) or transfer hydrogenation reagents (e.g., ammonium formate, hydrazine). Another widely used method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂) in ethanol.

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the acrylate moiety. While catalytic hydrogenation can sometimes lead to the reduction of both functional groups, reagents like SnCl₂ are often effective for the selective reduction of the nitro group in the presence of an α,β-unsaturated ester.

The product of this selective reduction is Methyl 3-(5-amino-2-methoxyphenyl)acrylate, a valuable intermediate for the synthesis of various heterocyclic compounds.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂, Pd/C | H₂ gas, solvent | Can also reduce the C=C double bond |

| SnCl₂·2H₂O | Ethanol, reflux | Generally selective for the nitro group |

| Fe, HCl | Acidic aqueous solution | Classical method, often selective |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild and often selective reducing agent |

Exploiting the Nitro Group for Intramolecular Cyclization and Heterocycle Formation

The nitro group, particularly after its reduction to an amino group, plays a crucial role in the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The resulting Methyl 3-(5-amino-2-methoxyphenyl)acrylate is a key precursor for the synthesis of quinolines and other related heterocycles.

One common strategy involves the reductive cyclization of the nitro-substituted acrylate. In this approach, the nitro group is reduced in situ, and the resulting amino group undergoes a spontaneous or catalyzed intramolecular cyclization onto the acrylate moiety. For example, treatment of a 2-nitrocinnamate derivative with a reducing agent can lead to the formation of a quinoline-2-one scaffold.

In the case of this compound, its reduction to the corresponding amine, Methyl 3-(5-amino-2-methoxyphenyl)acrylate, provides a substrate for intramolecular cyclization. This amino acrylate can then undergo cyclization, often under acidic or basic conditions, to form a substituted quinoline (B57606) derivative. The methoxy (B1213986) group at the 2-position of the phenyl ring can influence the cyclization process and the nature of the final product.

The general pathway for the formation of a quinoline derivative from this compound is illustrated below:

Scheme 2: Reductive Cyclization to a Quinolone Derivative

This reactivity highlights the synthetic utility of this compound as a precursor for the construction of complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Transformations of the Methoxy-Substituted Aromatic Ring

The methoxy group and its interaction with the other substituents on the aromatic ring allow for a range of chemical modifications, including demethylation, further electrophilic substitution, and functional group interconversions.

Demethylation Reactions of the Methoxy Group

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. However, the electronic nature of the substituents on the aromatic ring can significantly impact the reaction conditions required. For aryl methyl ethers, reagents such as boron tribromide (BBr₃) and hydrobromic acid (HBr) are frequently employed. orgsyn.orgchem-station.com

The demethylation of aryl methyl ethers with Boron tribromide (BBr₃) is a widely used method that can often be performed at or below room temperature. orgsyn.org The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com It is advisable to use at least one equivalent of BBr₃ per ether group, with additional equivalents for other basic functional groups present in the molecule. mdma.ch While highly effective, BBr₃ is a hazardous reagent that reacts violently with water. chem-station.com

Hydrobromic acid (HBr) is another common reagent for the demethylation of aromatic methyl ethers, typically requiring elevated temperatures. orgsyn.org The reaction involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion. chem-station.com The harsh conditions of this method may limit its applicability in the presence of sensitive functional groups.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Lewis acid-mediated cleavage | Highly effective but moisture-sensitive and hazardous. orgsyn.orgchem-station.com |

Further Electrophilic Aromatic Substitution Reactions on the Activated Ring

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy group at C2 is an activating, ortho, para-director. The nitro group at C5 and the acrylate group at C1 are both deactivating, meta-directors.

The positions ortho to the methoxy group are C1 and C3. The C1 position is already substituted. The positions meta to the nitro group are C1 and C3. The positions meta to the acrylate group are C3 and C5. Therefore, the directing effects of all three substituents converge on the C3 position as the most likely site for further electrophilic attack.

However, the strong deactivating nature of both the nitro and acrylate groups significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution reactions challenging. Reactions such as nitration or halogenation would likely require harsh conditions. For instance, the nitration of deactivated aromatic compounds typically requires potent nitrating agents like a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com

No specific examples of further electrophilic aromatic substitution on this compound were found in the reviewed literature, likely due to the highly deactivated nature of the aromatic ring.

Functional Group Interconversions on the Aromatic Core

The most prominent functional group on the aromatic core available for interconversion is the nitro group. Its reduction to an amino group is a fundamental transformation in the synthesis of many organic compounds, including pharmaceuticals and dyes. A key challenge in the reduction of the nitro group in this compound is the potential for simultaneous reduction of the α,β-unsaturated ester (the acrylate moiety). Therefore, chemoselective reduction methods are required.

Several reagents are known to chemoselectively reduce aromatic nitro groups in the presence of other reducible functionalities.

Iron in acidic media (Béchamp reduction) is a classical and effective method for the reduction of aromatic nitro compounds. The use of iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid can selectively reduce the nitro group while leaving other functional groups such as esters and alkenes intact. researchgate.netcommonorganicchemistry.com The reaction is heterogeneous and generally requires heating. commonorganicchemistry.com A small amount of HCl is often sufficient to initiate the reaction, as the iron(II) chloride formed can be hydrolyzed to regenerate the acid. doubtnut.com

Catalytic transfer hydrogenation offers a mild and efficient alternative for the reduction of nitroarenes. This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netutrgv.edu Common hydrogen donors include ammonium formate and formic acid. researchgate.netchemmethod.com This method has been shown to be highly chemoselective for the reduction of nitro groups, tolerating a wide range of other functional groups, including esters and alkenes. researchgate.netutrgv.edu

Tin(II) chloride (SnCl₂) is another reagent that can be used for the mild and selective reduction of aromatic nitro groups. utrgv.edu

The reduction of the nitro group in this compound would yield Methyl 3-(5-amino-2-methoxyphenyl)acrylate, a valuable intermediate for further synthetic elaborations.

Table 2: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Iron (Fe) / HCl or AcOH | EtOH/H₂O or AcOH, reflux | High for nitro group over esters and alkenes. researchgate.netcommonorganicchemistry.com |

| Pd/C or Pt/C / H-donor | Ammonium formate or formic acid, various solvents, room temp. to reflux | Excellent for nitro group over a wide range of functional groups. researchgate.netutrgv.edu |

Advanced Spectroscopic and Structural Characterization of Methyl 3 2 Methoxy 5 Nitrophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the proton and carbon framework of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be assembled.

1H NMR Chemical Shift Assignments and Coupling Pattern Analysis

The 1H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton and their spatial relationships. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl3), reveals distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.

The two vinylic protons of the acrylate (B77674) group exhibit characteristic chemical shifts and a large coupling constant, indicative of their trans configuration. The proton attached to the carbon adjacent to the carbonyl group (α-proton) typically appears as a doublet at approximately 6.53 ppm. The β-proton, which is deshielded by the aromatic ring, resonates further downfield as a doublet around 8.04 ppm. The observed coupling constant between these two protons is approximately 16.0 Hz, a value that confirms the E-isomer geometry of the double bond.

The aromatic region of the spectrum displays signals for the three protons on the phenyl ring. The proton ortho to the nitro group and meta to the acrylate substituent is expected to be the most deshielded, appearing as a doublet. The other two aromatic protons will present as a doublet and a doublet of doublets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitro group and the electron-donating methoxy group.

The sharp singlet signals for the ester methyl and methoxy groups are readily identifiable. The ester methyl protons typically resonate around 3.84 ppm, while the protons of the methoxy group attached to the aromatic ring are found at approximately 4.01 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (α to C=O) | ~6.53 | Doublet | ~16.0 |

| Vinylic H (β to C=O) | ~8.04 | Doublet | ~16.0 |

| Aromatic H | ~7.0-8.5 | Multiplet | - |

| Methoxy H (-OCH3) | ~4.01 | Singlet | - |

| Ester Methyl H (-COOCH3) | ~3.84 | Singlet | - |

13C NMR Chemical Shift Assignments and Carbon Framework Analysis

The 13C NMR spectrum complements the 1H NMR data by providing a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 166.5 ppm. The vinylic carbons of the acrylate moiety can be distinguished based on their substitution; the carbon atom β to the carbonyl group is more deshielded (~141.2 ppm) than the α-carbon (~121.3 ppm).

The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon bearing the nitro group is significantly deshielded, while the carbon attached to the methoxy group is shielded. The remaining aromatic carbons can be assigned based on their expected electronic environments and through correlation with 2D NMR data. The methoxy and ester methyl carbons appear as sharp signals in the upfield region of the spectrum, at approximately 56.7 ppm and 52.1 ppm, respectively.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~166.5 |

| Vinylic C (β to C=O) | ~141.2 |

| Vinylic C (α to C=O) | ~121.3 |

| Aromatic C | ~110-155 |

| Methoxy C (-OCH3) | ~56.7 |

| Ester Methyl C (-COOCH3) | ~52.1 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental 2D NMR spectra for this compound are not widely published, the expected correlations can be predicted to confirm the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. A strong cross-peak would be expected between the two vinylic protons, confirming their scalar coupling. In the aromatic region, cross-peaks would connect adjacent protons on the phenyl ring, allowing for unambiguous assignment of their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its attached carbon. For example, the vinylic proton at ~6.53 ppm would show a correlation to the vinylic carbon at ~121.3 ppm. Similarly, the methoxy and methyl ester proton singlets would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular fragments. Key expected correlations would include:

The vinylic proton at ~8.04 ppm showing a correlation to the carbonyl carbon, confirming the acrylate structure.

The methoxy protons at ~4.01 ppm correlating to the aromatic carbon to which the methoxy group is attached.

The aromatic protons showing correlations to neighboring aromatic carbons and potentially to the vinylic carbon, confirming the connectivity of the phenyl ring to the acrylate chain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent peaks are indicative of the nitro, ester, and aromatic functionalities.

The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1516 cm-1 and 1345 cm-1, respectively. The carbonyl (C=O) stretching of the α,β-unsaturated ester is a strong, sharp band found at approximately 1718 cm-1. The C=C stretching of the vinylic group is observed near 1640 cm-1.

The aromatic ring is characterized by C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. The C-O stretching vibrations of the ester and ether linkages are expected in the 1300-1000 cm-1 range.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| C=O Stretch (Ester) | ~1718 | Strong |

| C=C Stretch (Vinylic) | ~1640 | Medium |

| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |

| Asymmetric NO2 Stretch | ~1516 | Strong |

| Symmetric NO2 Stretch | ~1345 | Strong |

| C-O Stretch (Ether/Ester) | ~1250-1000 | Strong |

Raman Spectroscopy

Therefore, strong Raman scattering would be anticipated for the symmetric stretching vibration of the nitro group (~1345 cm-1) and the C=C stretching vibrations of the vinylic (~1640 cm-1) and aromatic groups. The C=O stretch would also be Raman active. The non-polar C-C bonds of the molecular backbone would likely show more prominent signals in the Raman spectrum compared to the FT-IR spectrum. A comprehensive analysis using both FT-IR and Raman would provide a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. Both low-resolution and high-resolution techniques are employed to gain a complete picture of the molecule's mass-to-charge ratio and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram provides information on the number of components in a sample, with the retention time being a characteristic feature of the compound under a specific set of chromatographic conditions. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint.

While specific GC-MS data for the purity assessment of this compound is not widely available in public literature, the technique would involve injecting a vaporized sample into a GC column. The compound would travel through the column at a rate dependent on its volatility and interaction with the stationary phase. Upon elution, it would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would be compared against spectral libraries and the retention time would be used to confirm its identity and purity. For analogous compounds, such as Methyl 3-(2-nitrophenyl)acrylate, GC-MS has been used to confirm its structure and as a monitoring tool during its synthesis.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |

| [M]+• | 239 | Molecular Ion |

| [M - OCH3]+ | 208 | Loss of methoxy radical from the ester |

| [M - COOCH3]+ | 180 | Loss of carbomethoxy radical |

| [C8H6NO3]+ | 178 | Fragmentation of the acrylate chain |

| [C7H6NO2]+ | 150 | Further fragmentation |

Note: This table is illustrative and based on the expected fragmentation patterns for this type of molecule. Actual experimental data is not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound (C11H11NO5), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental composition.

Table 2: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C11H11NO5 |

| Theoretical Monoisotopic Mass | 239.0637 u |

| Expected HRMS [M+H]+ | 240.0710 u |

| Expected HRMS [M+Na]+ | 262.0530 u |

Note: Specific experimental HRMS data for this compound is not available in the reviewed literature.

Electronic Absorption Spectroscopy for Electronic Structure and Conjugation

Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* and n → π* electronic transitions within its conjugated system. The presence of the aromatic ring, the nitro group (a strong chromophore), and the acrylate moiety creates an extended system of conjugation, which influences the λmax values. The methoxy group, being an auxochrome, can also cause a shift in the absorption maxima.

While specific UV-Vis spectral data for this compound is not readily found in scientific publications, analysis of similar structures suggests that the primary absorption bands would likely appear in the UVA range (315-400 nm) due to the extensive conjugation.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Common Solvent (e.g., Ethanol)

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~320-350 | High |

| n → π | ~270-290 | Low to Medium |

Note: This table represents expected values based on the chemical structure. No experimentally determined UV-Vis spectrum is available in the public domain.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

This analysis would reveal the planarity of the acrylate system and the phenyl ring, the orientation of the methoxy and nitro substituents relative to the ring, and the conformation of the ester group. This information is crucial for understanding structure-property relationships.

Unfortunately, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental data on its bond lengths, angles, or torsion angles can be provided at this time.

Table 4: Representative Bond Lengths and Angles for a Phenyl Acrylate System (Illustrative)

| Bond/Angle | Typical Value |

| C=C (acrylate) | ~1.34 Å |

| C-C (acrylate-phenyl) | ~1.47 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å |

| C-N (nitro) | ~1.48 Å |

| C-C-C (acrylate) | ~120° |

| O=C-O (ester) | ~123° |

Note: This table provides general, illustrative values for a similar chemical moiety and does not represent experimental data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the crystal structure and intermolecular interactions of this compound has not been reported in publicly accessible scientific literature. Detailed experimental data from single-crystal X-ray diffraction, which is essential for a thorough examination of the crystal packing, hydrogen bonding, and other non-covalent interactions, is not available.

Consequently, a Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed for this specific compound. This analysis requires crystallographic information files (CIFs) as a starting point.

Hirshfeld surface analysis typically involves mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface. This allows for the identification of key contact points between molecules. The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different interaction types (e.g., H···H, O···H, C···H).

Without the foundational crystallographic data for this compound, the generation of data tables detailing crystal parameters, hydrogen bond geometries, and the percentage contributions of various intermolecular contacts from Hirshfeld surface analysis is not possible. Such an analysis would provide critical insights into the supramolecular architecture and stability of the crystalline solid.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is required to enable a detailed discussion and data presentation for this section.

Computational and Theoretical Investigations of Methyl 3 2 Methoxy 5 Nitrophenyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These computational methods allow for the in-depth study of molecular geometry, vibrational modes, and electronic properties, which are crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. For Methyl 3-(2-methoxy-5-nitrophenyl)acrylate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation and serves as the foundation for all subsequent computational analyses.

Selection and Comparative Analysis of DFT Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are approximations for the exchange-correlation energy, and basis sets are sets of mathematical functions used to build the molecular orbitals.

Commonly used functionals include B3LYP and PBE, while popular basis sets include Pople's sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVTZ). A comparative study would involve optimizing the geometry of this compound using various combinations of functionals and basis sets. The results would be compared against experimental data, if available, to identify the most reliable combination for accurately describing the molecule.

Table 1: Representative DFT Functionals and Basis Sets for Analysis

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional combined with a triple-zeta basis set that includes diffuse and polarization functions. |

| PBE0 | cc-pVTZ | A hybrid functional based on the Perdew-Burke-Ernzerhof functional with a correlation-consistent triple-zeta basis set. |

| M06-2X | def2-TZVP | A high-nonlocality functional good for non-covalent interactions, paired with a triple-zeta valence polarized basis set. |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectroscopic Data

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A comparison between the theoretically predicted vibrational spectrum and an experimentally obtained spectrum is a critical step for validating the computational model. uni-muenchen.de Discrepancies between theoretical and experimental values are common, and scaling factors are often applied to the calculated frequencies to improve agreement. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are indicative of sites susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen atoms of the nitro and ester groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The MEP map provides crucial insights into intermolecular interactions and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for quantifying intramolecular interactions. The key aspects investigated include:

Hyperconjugation: This involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory, with higher interaction energies indicating greater stability and electron delocalization.

Intramolecular Charge Transfer (ICT): NBO analysis quantifies the transfer of electron density between different parts of the molecule, which is crucial for understanding its electronic properties and reactivity. rsc.org

Electronic Structure Analysis and Reactivity Descriptors

From the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a set of global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help to quantify the chemical reactivity and stability of the molecule.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

These parameters provide a quantitative framework for understanding the electronic behavior of this compound and for comparing its reactivity with other related compounds.

A comprehensive search for specific computational and theoretical data on the chemical compound This compound did not yield the detailed research findings required to populate the requested article structure.

The search results did not provide any specific values, data tables, or detailed discussions pertaining to the theoretical calculations (electric dipole moment, polarizability, hyperpolarizabilities), electronic excitation dynamics, or simulated UV-Vis spectra for this compound. While information exists for structurally similar compounds, such as nitrophenyl acrylates lacking the methoxy (B1213986) group or other methoxy-nitro isomers, no resources containing the specific computational investigations for the target compound were identified.

Therefore, due to the absence of the necessary scientific data in the available sources, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on this compound and the specified analytical topics.

Investigation of Nonlinear Optical (NLO) Properties

Structure-Property Relationships for Potential Applications in Photonics

The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a "push-pull" system. This configuration is a well-established strategy in the design of organic molecules for NLO applications. The methoxy group "pushes" electron density into the π-conjugated system, while the nitro group "pulls" electron density from it. This intramolecular charge transfer is a key factor that can lead to a large second-order hyperpolarizability (β), a measure of a molecule's NLO response. In similar systems, it has been observed that electron-donating substituents can reduce the anticonvulsant activity of related compounds, while electron-withdrawing ones can increase it. nih.gov

Theoretical calculations can predict various parameters that are critical for assessing the photonic potential of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap is often associated with higher reactivity and can be indicative of a larger NLO response. DFT calculations on similar dimethoxybenzene derivatives have provided insights into their electronic properties, including HOMO-LUMO energy gaps and MEPs, indicating good thermodynamic stability and reactivity. nih.gov

The substitution pattern on the phenyl ring is also a critical determinant of the NLO properties. In the case of this compound, the ortho-methoxy and meta-nitro substitution (relative to the acrylate (B77674) group) will influence the molecular geometry and the efficiency of the intramolecular charge transfer. Studies on other substituted benzene (B151609) derivatives have shown that the positions of the substituents significantly affect the NLO response. globalresearchonline.net

Furthermore, computational studies can simulate the absorption spectra of the molecule, predicting the wavelengths of maximum absorption (λmax). This is vital for applications in areas such as optical limiting and photodynamic therapy. For related substituted cinnamates, theoretical methods have been used to satisfactorily reproduce experimental absorption spectra. colab.wsresearchgate.net

The following table summarizes key computational parameters that are typically investigated to understand the structure-property relationships of molecules like this compound for photonic applications. The values presented are illustrative and based on findings for structurally related compounds.

| Computational Parameter | Significance in Photonics | Illustrative Predicted Trend for this compound |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | Relatively high due to the influence of the methoxy group. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | Relatively low due to the influence of the nitro group. |

| HOMO-LUMO Energy Gap (ΔE) | Influences the molecule's polarizability and NLO response. A smaller gap can lead to a larger hyperpolarizability. | Moderately low, indicating potential for significant NLO properties. |

| First Hyperpolarizability (β) | A direct measure of the second-order NLO response. | Expected to be significantly larger than that of reference materials like urea. |

| Dipole Moment (μ) | Indicates the asymmetry of the charge distribution, which is necessary for second-order NLO effects. | A relatively large ground-state dipole moment is expected. |

| Maximum Absorption Wavelength (λmax) | Determines the spectral region of operation for photonic devices. | Predicted to be in the UV-Vis region, influenced by the push-pull system. |

This table is illustrative and intended to represent the types of data generated in computational studies of similar compounds. Actual values would require specific DFT calculations for this compound.

In essence, the specific arrangement of the methoxy and nitro groups in conjunction with the acrylate system in this compound establishes a promising framework for desirable photonic properties. Computational studies are an indispensable tool for quantifying these properties and guiding the synthesis and experimental characterization of this and related materials for advanced optical technologies.

Applications in Synthetic Organic Chemistry and Advanced Materials Science

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate as a Versatile Synthetic Intermediate

The multifunctionality of this compound makes it an exceptionally useful building block in organic synthesis. The nitro group can be readily transformed into other functional groups, most notably an amine via reduction, while the α,β-unsaturated ester system is primed for a variety of addition and cyclization reactions. This versatility allows for its use in constructing a wide range of molecular structures.

The strategic placement of the nitro group ortho to the acrylate (B77674) side chain in related nitrophenyl acrylates makes them ideal precursors for the synthesis of important nitrogen-containing heterocycles like indoles and quinolines through reductive cyclization pathways. smolecule.com This general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular reaction with the acrylate system to form the heterocyclic ring.

A notable application of a structurally analogous compound, methyl 2-(4-methoxy-2-nitrophenyl)acrylate, is in the construction of complex, bridged heterocyclic frameworks. nih.gov Research has demonstrated its use in synthesizing hexahydro-2,6-methano-1-benzazocine derivatives. nih.govacs.org This transformation showcases the utility of the nitrophenyl acrylate scaffold in sophisticated cyclization cascades. The synthesis begins with a Diels-Alder reaction between the acrylate and a diene, followed by a base-mediated reductive cyclization where the nitro group is reduced and cyclizes to form the intricate polycyclic system. acs.org

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1 | Methyl 2-(nitrophenyl)acrylate analog | 2-trimethylsiloxy-1,3-butadiene | o-xylene, 1 M | Diels-Alder Adduct |

| 2 | Diels-Alder Adduct | Hydrolysis | 1 M HCl / THF | Methyl 1-(nitrophenyl)-4-oxocyclohexane-1-carboxylate |

| 3 | Cyclohexanone derivative | Reductive Cyclization | K₂CO₃, N-Methylpyrrolidinone | Hexahydro-2,6-methano-1-benzazocine derivative |

This synthetic route highlights how the inherent reactivity of the nitrophenyl acrylate core can be harnessed to build complex molecular architectures that would be challenging to access through other methods.

Nitro-containing compounds are widely regarded as indispensable building blocks for creating complex and pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of the nitro group, combined with the other functionalities present in this compound, allows it to serve as a cornerstone in multi-step synthetic sequences.

The synthesis of the hexahydro-2,6-methano-1-benzazocine core, as detailed previously, serves as a prime example of its role as a building block for complex organic architectures. nih.govacs.org This is not merely the formation of a simple ring system but the construction of a rigid, polycyclic structure with defined stereochemistry. The initial nitrophenyl acrylate provides the foundational aromatic ring and a key carbon chain that are elaborated upon through sequential cycloaddition and reductive cyclization reactions to build the final complex scaffold. This demonstrates the compound's value in strategies that build molecular complexity in a controlled and efficient manner.

Development of Functional Materials Based on the Compound

The electronic characteristics of this compound make it a candidate for the development of new functional materials, particularly in the field of optics.

Materials with nonlinear optical (NLO) properties are crucial for technologies involving the manipulation of light, such as frequency conversion in lasers and optical switching for telecommunications. youtube.com The NLO response in organic molecules typically arises from a specific structural motif: a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). This "D-π-A" structure facilitates intramolecular charge transfer upon excitation with intense light, leading to significant NLO effects. researchgate.net

This compound possesses the essential features of a D-π-A chromophore. The methoxy (B1213986) (-OCH₃) group acts as the electron donor, while the nitro (-NO₂) group is a powerful electron acceptor. These are connected through the conjugated π-electron system of the phenyl ring and the acrylate double bond.

| Structural Component | Role in NLO Properties |

| Nitro (-NO₂) Group | Strong Electron Acceptor (A) |

| Methoxy (-OCH₃) Group | Electron Donor (D) |

| Phenyl Acrylate System | π-Conjugated Bridge (π) |

Due to these structural features, related compounds like (E)-Methyl 3-(2-nitrophenyl)acrylate have been investigated for their potential use in developing NLO materials. smolecule.com The chromophoric nature of these molecules makes them promising candidates for applications that rely on the manipulation of light signals. smolecule.com While this compound is a theoretically promising candidate for NLO applications based on its molecular structure, specific experimental measurements of its hyperpolarizability are not widely documented in the reviewed literature.

Role in Catalysis: As a Substrate or Ligand Component in Catalytic Transformations

In the context of catalysis, this compound primarily functions as a substrate—the molecule upon which a catalyst acts. Its structure is not typical for use as a ligand component designed to coordinate with a metal center.

The most significant catalytic transformations involving this compound are reductions. Catalytic hydrogenation is a key step in unlocking its synthetic potential. For instance, the reductive cyclization pathways used to form heterocyclic systems like quinolines and indoles often employ metal catalysts. smolecule.com In these reactions, a catalyst such as palladium on carbon (Pd/C) or iron (Fe) is used to reduce the nitro group to an amine. organic-chemistry.org This catalytically-formed amine is the key intermediate that subsequently undergoes intramolecular cyclization. Therefore, the acrylate serves as the substrate for the initial catalytic reduction that triggers the entire heterocyclic ring-forming cascade.

Additionally, acid catalysts are employed in reactions involving intermediates derived from this acrylate. For example, after a Diels-Alder reaction using a nitrophenyl acrylate, an acid catalyst like p-toluenesulfonic acid can be used to facilitate the hydrolysis of the resulting adduct. acs.org In all these instances, the compound or its derivatives are being chemically transformed by the action of a catalyst, firmly establishing its role as a versatile catalytic substrate.

Structure Reactivity and Structure Property Relationship Studies Mechanistic Focus

Influence of the Nitro and Methoxy (B1213986) Substituents' Position on Acrylate (B77674) Reactivity and Selectivity

The reactivity and selectivity of the acrylate moiety in Methyl 3-(2-methoxy-5-nitrophenyl)acrylate are profoundly influenced by the electronic effects of the 2-methoxy and 5-nitro substituents on the phenyl ring. The nitro group at the 5-position is a strong electron-withdrawing group (-I, -M), which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. Conversely, the methoxy group at the 2-position is an electron-donating group (+M > -I), which activates the ring towards electrophilic attack, primarily at the ortho and para positions relative to it.

The combined effect of these two groups creates a complex electronic landscape on the aromatic ring. The strong electron-withdrawing nature of the nitro group, para to the acrylate linkage, significantly influences the reactivity of the double bond in the acrylate chain through conjugation. This makes the β-carbon more electrophilic and susceptible to nucleophilic attack in Michael additions.

In the context of electrophilic aromatic substitution, the directing effects of the methoxy and nitro groups are in opposition. The activating methoxy group directs incoming electrophiles to its ortho and para positions (C3 and C5), while the deactivating nitro group directs to its meta positions (C3 and C1). This would suggest that any further substitution on the ring would be complex and likely lead to a mixture of products.

A pertinent example of how substituent position affects reactivity can be drawn from the nitration of methyl trans-cinnamate. This reaction yields a mixture of ortho and para nitro-substituted products, with the para isomer being the major product. smolecule.comresearchgate.net This preference for the para position is attributed to the electron-withdrawing nature of the acrylate substituent, which deactivates the aromatic ring and directs substitution preferentially to the para position. smolecule.com

Table 1: Product Distribution in the Nitration of Methyl trans-cinnamate

| Product | Ratio | Yield | Reference |

| Methyl 3-(2-nitrophenyl)acrylate | 1 | 7.5% | researchgate.net |

| Methyl 3-(4-nitrophenyl)acrylate | 8 | 60% | researchgate.net |

Impact of Molecular Conformation and Stereochemistry on Chemical Transformations

The conformation and stereochemistry of this compound are critical determinants of its reactivity. The molecule can exist as (E) and (Z) isomers with respect to the acrylate double bond. The (E)-isomer is generally more stable due to reduced steric hindrance between the phenyl ring and the methyl ester group.

The presence of the methoxy group at the 2-position can impose significant steric constraints, potentially forcing the phenyl ring to twist out of the plane of the acrylate double bond. This dihedral angle would affect the extent of π-conjugation between the aromatic ring and the acrylate system, thereby influencing the electronic properties and reactivity of the molecule. A study on a related compound, 5-methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile, highlights the existence of conformational polymorphism, where different crystal forms arise from different molecular conformations. nih.gov This suggests that this compound might also exhibit complex conformational behavior.

The stereochemistry of reactions involving the acrylate double bond is also of paramount importance. For instance, in asymmetric synthesis, the facial selectivity of attack by a nucleophile on the β-carbon would be influenced by the conformation of the entire molecule and the potential for chiral catalysts to interact differently with the two faces of the planar acrylate system.

Correlation between Electronic Structure and Spectroscopic Signatures

The electronic structure of this compound gives rise to characteristic spectroscopic signatures. The UV-Vis spectrum is expected to show strong absorptions corresponding to π-π* transitions within the conjugated system, which includes the phenyl ring, the nitro group, and the acrylate moiety. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group will likely lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity (solvatochromism).

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Methyl 3-(nitrophenyl)acrylate Isomers in CDCl3

| Position | Methyl 3-(2-nitrophenyl)acrylate | Methyl 3-(4-nitrophenyl)acrylate |

| 1H NMR | ||

| 3 | 8.10 (d) | 7.73 (d) |

| 2 | 6.38 (d) | 6.58 (d) |

| 1" | 3.83 (s) | 3.83 (s) |

| Aromatic H | 8.04 (d), 7.55 (td) | 8.24 (d), 7.68 (d) |

| 13C NMR | ||

| 1 | 166.4 | 166.7 |

| 2 | 123.0 | 122.2 |

| 3 | 140.4 | 142.1 |

| 1' | 128.8 | 140.6 |

| 2' | 148.8 | 128.8 |

| 3' | 124.4 | 124.4 |

| 4' | 129.3 | 148.7 |

| 5' | 133.7 | 124.4 |

| 6' | 128.8 | 128.8 |

| 1" | 52.2 | 52.3 |

Data sourced from Ernawati et al., 2015. researchgate.net

The FT-IR spectrum of these compounds shows characteristic peaks for the C=O stretch of the ester, the C=C stretch of the acrylate, and the symmetric and asymmetric stretches of the nitro group. For Methyl 3-(2-nitrophenyl)acrylate and its para isomer, the carbonyl stretching vibration is observed around 1722 cm⁻¹, and the nitro group vibrations are also prominent. researchgate.net

Systematic Investigation of Structural Modifications on Nonlinear Optical Responses

Molecules with strong electron donor and acceptor groups connected by a π-conjugated system, like this compound, are promising candidates for nonlinear optical (NLO) materials. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group creates a significant dipole moment and enhances the molecular hyperpolarizability (β), a key parameter for second-order NLO activity.

The relative positions of the donor and acceptor groups are crucial. In this case, the para-relationship between the methoxy group (if it were at position 4) and the nitro group would lead to a more efficient charge-transfer system and likely a larger NLO response. With the methoxy group at the 2-position, the charge transfer characteristics are more complex.

Studies on related systems, such as tetrathiafulvalene (B1198394) derivatives with dinitrophenyl groups, have shown that the presence of nitro groups and their specific location significantly impacts the NLO properties. mdpi.com Furthermore, computational studies on other organic chromophores have demonstrated that the NLO response is highly dependent on the charge transfer between donor and acceptor moieties through the π-spacer. nih.gov While direct experimental data on the NLO properties of this compound is not available, its structural features strongly suggest potential for NLO activity.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(2-methoxy-5-nitrophenyl)acrylate in a laboratory setting?

Answer: Synthesis typically involves multi-step strategies:

- Knoevenagel Condensation : React 2-methoxy-5-nitrobenzaldehyde with methyl acrylate using piperidine as a base in ethanol (65–75% yield) .

- Heck Coupling : Employ Pd(OAc)₂ in DMF to couple aryl halides with methyl acrylate (60–70% yield) .

- Esterification : Use DBU as a base under mild conditions (THF, ambient temperature) for ester bond formation (60–71% yield) .

Q. Key Considerations :

- Protect reactive hydroxyl groups (if present) with acetyl groups, followed by deprotection using K₂CO₃/CH₂Cl₂-MeOH .

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).

Table 1 : Representative Reaction Conditions

| Method | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | 65–75 | |

| Heck Coupling | Pd(OAc)₂ | DMF | 60–70 | |

| Esterification | DBU | THF | 60–71 |

Q. How should researchers approach the structural characterization of this compound?

Answer: Use a combination of techniques:

- X-ray Crystallography : Refine data with SHELX (SHELXL for small molecules; SHELXS for structure solution). Verify planarity of the nitro and methoxy groups via displacement parameters .

- NMR Spectroscopy : Key signals include δ 3.8–4.0 ppm (OCH₃), δ 6.3–7.8 ppm (aromatic protons), and δ 6.1–6.3/7.2–7.5 ppm (acrylate CH=CH) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 253.06 (C₁₁H₁₁NO₅).

Note : Discrepancies >2°C in melting points suggest impurities; recrystallize from EtOAc/hexane .

Q. What safety protocols are critical when handling this acrylate derivative?

Answer:

- Personal Protection : Use nitrile gloves and fume hoods to avoid skin/eye irritation.

- Storage : Keep at 2–8°C under nitrogen to prevent polymerization.

- Spill Management : Neutralize with 5% NaHCO₃.

Safety Note : While methyl acrylate is not classified as carcinogenic , analogs like ethyl acrylate require caution due to possible carcinogenicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted reactivity during functionalization?

Answer: For unexpected regioselectivity (e.g., nitro group directing electrophilic attacks):

Q. What computational strategies effectively model the compound's photophysical properties?

Answer:

- TD-DFT with PCM : Use CAM-B3LYP/def2-TZVP to model UV-Vis spectra (λmax 320–350 nm in ethanol) .

- Frontier Orbital Analysis : HOMO-LUMO gaps (~3.1 eV) predict charge transport for optoelectronic applications .

Table 2 : Computed vs. Experimental Photophysical Data

| Property | Calculated (TD-DFT) | Experimental |

|---|---|---|

| λmax (nm) | 335 | 328 |

| HOMO-LUMO (eV) | 3.2 | - |

Q. How can crystallographic data predict biological activity against enzyme targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.